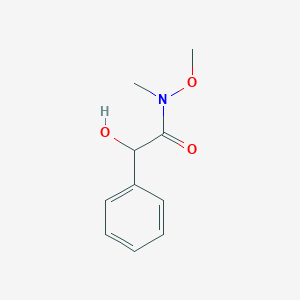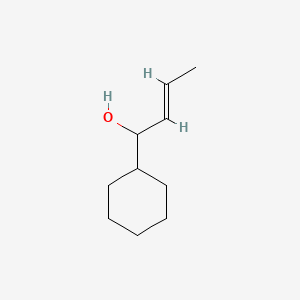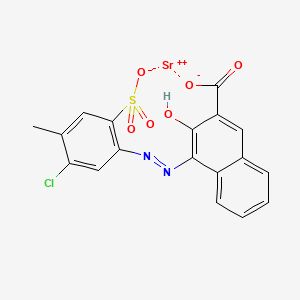![molecular formula C₂₄H₂₇D₃N₂O₄ B1144679 (6S)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3 CAS No. 1246496-59-2](/img/no-structure.png)
(6S)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a piperazinedione group, which is a cyclic structure with two carbonyl (C=O) groups and a nitrogen atom at each end of the ring. It also has ethyl and 4-methoxyphenyl ethyl substituents. The presence of the methoxy group (OCH3) attached to the phenyl ring could potentially influence the compound’s physical and chemical properties, including its polarity and reactivity .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a piperazinedione core with various substitutions. The 4-methoxyphenyl ethyl groups are likely to contribute to the compound’s overall shape and size, potentially influencing its interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbonyl groups in the piperazinedione ring, for example, could potentially undergo reactions such as nucleophilic addition. The ether group (methoxy) is generally quite stable but could potentially undergo reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like carbonyl groups and ether) could influence its solubility in different solvents .Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (6S)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3 can be achieved through a multi-step reaction sequence starting from commercially available starting materials.", "Starting Materials": ["Ethyl 2-oxo-4-phenylbutanoate", "4-Methoxyphenylacetic acid", "N,N'-Di-Boc-1,4-diaminobutane", "Pd/C", "Deuterium oxide"], "Reaction": ["Step 1: Synthesis of (1S)-1-(4-methoxyphenyl)ethyl 2-oxo-4-phenylbutanoate by reacting ethyl 2-oxo-4-phenylbutanoate with 4-methoxyphenylacetic acid using a coupling reagent such as DCC or HATU in the presence of a base like triethylamine.", "Step 2: Conversion of (1S)-1-(4-methoxyphenyl)ethyl 2-oxo-4-phenylbutanoate to (1S)-1-(4-methoxyphenyl)ethyl 4-oxo-2-phenylbutanoate by reducing the ester group to an alcohol using a reducing agent like LiAlH4 or NaBH4.", "Step 3: Synthesis of N,N'-Di-Boc-1,4-diaminobutane by reacting 1,4-diaminobutane with di-tert-butyl dicarbonate in the presence of a base like triethylamine.", "Step 4: Formation of the piperazine ring by reacting (1S)-1-(4-methoxyphenyl)ethyl 4-oxo-2-phenylbutanoate with N,N'-Di-Boc-1,4-diaminobutane in the presence of a dehydrating agent like triphenylphosphine and a catalyst like Pd/C.", "Step 5: Deuterium labeling by exchanging the hydrogens in the 3 and 6 positions of the piperazine ring with deuterium using deuterium oxide as the solvent and a deuterium exchange catalyst like Pd/C." ] } | |
CAS-Nummer |
1246496-59-2 |
Molekularformel |
C₂₄H₂₇D₃N₂O₄ |
Molekulargewicht |
413.52 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





